1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused triazolopyrimidine class, characterized by a bicyclic core structure integrating thiophene and triazole rings. Its synthesis typically involves reactions of enaminones with sulfur-containing reagents, as seen in analogous thieno-pyrimidine derivatives . Key structural features include:
These structural attributes are hypothesized to influence its pharmacological profile, particularly in oncology or antimicrobial applications, as observed in related triazolopyrimidines .
Properties
IUPAC Name |
12-[(4-fluorophenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS3/c20-13-5-3-12(4-6-13)11-28-19-22-21-18-23(10-14-2-1-8-26-14)17(25)16-15(24(18)19)7-9-27-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMOTUQHMBRLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1223864-34-3) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure incorporates multiple heterocycles, which are known to exhibit a variety of pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The compound has been synthesized through a series of reactions involving thiophene derivatives and triazole frameworks. The synthesis typically involves the reaction of appropriate thiol and halide precursors under controlled conditions to yield the desired thieno-triazole structure. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound .
Antiviral Activity
Recent studies have indicated that compounds similar to 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant antiviral properties. For instance, derivatives of thiazolidinones have shown efficacy against various viruses by inhibiting key viral enzymes such as RNA polymerases. The IC50 values for these compounds range from 0.26 μM to 0.35 μM against hepatitis C virus (HCV) NS5B polymerase, indicating strong antiviral potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that related triazole derivatives can inhibit cancer cell proliferation in vitro. For example, one study reported an IC50 value of 4.363 μM for a structurally similar compound against human colon cancer cells (HCT116), suggesting that 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one may possess comparable anticancer activity .
Antibacterial and Antifungal Activity
The biological activity of this compound extends to antibacterial and antifungal properties as well. In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and antifungals like ketoconazole. This broad-spectrum activity highlights the potential utility of these compounds in treating infections caused by resistant strains of bacteria and fungi .
The mechanisms underlying the biological activities of 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one are likely multifaceted. The presence of the triazole moiety is known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and metabolic pathways in pathogens. Molecular docking studies suggest that this compound can effectively bind to active sites on these enzymes, inhibiting their function and leading to reduced viral replication or cancer cell growth .
Case Studies
Several case studies have been conducted evaluating the biological activity of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Thiazolidinone Derivative | Antiviral against HCV | 0.26 μM | |
| Triazole Derivative | Anticancer (HCT116) | 4.363 μM | |
| Triazole Derivative | Antibacterial (various strains) | Varies |
These studies underscore the promising nature of thieno-triazole compounds in drug development.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to 1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one show promising anticancer properties.
Case Study : A series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines including MDA-MB-231 and MCF-7. These compounds demonstrated IC50 values as low as 17.83 μM against MCF-7 cells when compared to standard treatments like Cisplatin .
Antimicrobial Activity
Compounds with similar structural motifs have shown significant antimicrobial activity.
Research Findings : Studies indicate that certain derivatives exhibit significant inhibition against various bacterial strains. The presence of the thioether group in the structure enhances this activity by improving membrane permeability .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor.
α-Glucosidase Inhibition : Similar compounds have been reported to inhibit α-glucosidase effectively. This action is critical for managing postprandial glucose levels in diabetic patients .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for developing more effective derivatives. The presence of specific functional groups such as the fluorobenzyl thioether has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target enzymes or receptors .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits significant cytotoxicity against cancer cell lines (e.g., MCF-7) |
| Antimicrobial | Shows inhibition against bacterial strains; enhanced by thioether group |
| Enzyme Inhibition | Effective against α-glucosidase; potential for diabetes management |
Chemical Reactions Analysis
Functional Group Reactivity
-
Thioether Groups :
-
Triazolopyrimidine Core :
Example Reaction Mechanisms
Sulfur oxidation :
Nucleophilic substitution :
Spectroscopic Methods
Biological Activity Insights
While direct data on this compound is limited, related triazolopyrimidines exhibit:
-
Anticancer activity : IC₅₀ values in μM ranges against MCF-7, HCT-116 cell lines .
-
Enzyme inhibition : EGFR and CDK-2 inhibition (e.g., IC₅₀ = 19.6 nM for EGFR) .
Challenges and Gaps
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
A comparative analysis of substituents and core modifications is critical for understanding structure-activity relationships (SAR):
Key Observations :
- Substituent Impact: Fluorinated benzyl groups (target compound) may improve blood-brain barrier penetration compared to non-fluorinated analogs like the 4-methylphenyl derivatives in .
- Thiophene vs. Pyridine : The pyrido-triazolopyrimidines () demonstrate higher polarity due to the pyridine ring, possibly reducing cell membrane permeability relative to the thiophene-containing target compound .
Q & A
Q. Yield vs. Purity Trade-off :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Column | 95–98 | 70–80 |
| Prep-HPLC | >99 | 50–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
